3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the class of sulfamoyl benzamides This compound is characterized by the presence of a benzylsulfamoyl group, a methoxy group, and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonylbenzoic acid in an aqueous medium to form the benzylsulfamoyl intermediate.
Coupling with 4-Methoxyphenylethylamine: The benzylsulfamoyl intermediate is then coupled with 4-methoxyphenylethylamine using a carbodiimide coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as a selective inhibitor of h-NTPDases, which are ectonucleotidases involved in the hydrolysis of nucleoside triphosphates and diphosphates . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide: Another sulfamoyl benzamide derivative with similar enzyme inhibitory properties.
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide: A closely related compound with similar structural features and biological activity.
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide: Another derivative with comparable enzyme inhibition properties.
Uniqueness
3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit h-NTPDases makes it a valuable compound for research in enzyme inhibition and therapeutic applications .
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-21-11-8-18(9-12-21)14-15-25-24(27)20-10-13-22(31-2)23(16-20)32(28,29)26-17-19-6-4-3-5-7-19/h3-13,16,26H,14-15,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFZHHPTQIMIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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